Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a cyclopropylcarbonyl-containing compound under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane or toluene, and requires the presence of a brominating agent like hydrogen bromide or bromine . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of vitamin D2 derivatives.
Biology: The compound is utilized in biochemical research for studying proteomics and enzyme interactions.
Industry: It serves as a phase transfer catalyst and a reactant in various industrial chemical processes.
Mechanism of Action
The mechanism of action of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles . This reactivity is crucial for its role in organic synthesis and biochemical research .
Comparison with Similar Compounds
Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide can be compared with other similar phosphonium compounds, such as:
Triphenylphosphonium bromide: Lacks the cyclopropylcarbonyl group, making it less versatile in certain synthetic applications.
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: Contains a methoxy group instead of a cyclopropyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropylcarbonyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium compounds .
Properties
IUPAC Name |
(2-cyclopropyl-2-oxoethyl)-triphenylphosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22OP.BrH/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAVKMSNYQSQO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600605 |
Source
|
Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112849-15-7 |
Source
|
Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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